Lipophilicity-Driven Permeability Differentiation vs. Saturated Bicyclic Analogs
The computed LogP (XLogP3) of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one is 2.7 [1]. In contrast, a saturated analog, 1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone, has a computed XLogP3 of 2.4 [2]. The higher lipophilicity of the target compound suggests potentially enhanced passive membrane permeability, a critical parameter in early drug discovery [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone (saturated analog): 2.4 |
| Quantified Difference | ΔLogP = +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem). Both values are in silico predictions. |
Why This Matters
A ΔLogP of 0.3 units can shift a molecule's position in Lipinski's rule-of-five space and influence absorption, distribution, and off-target binding, making the unsaturated analog a distinct starting point for CNS or GI-targeted programs.
- [1] PubChem. (2026). Compound Summary for CID 73168731: 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 59221363: 1-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
